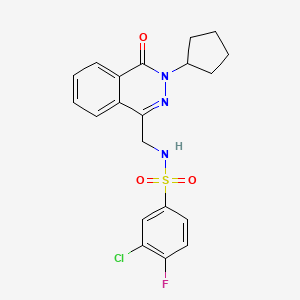

3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide

CAS No.: 1448133-88-7

Cat. No.: VC6746676

Molecular Formula: C20H19ClFN3O3S

Molecular Weight: 435.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448133-88-7 |

|---|---|

| Molecular Formula | C20H19ClFN3O3S |

| Molecular Weight | 435.9 |

| IUPAC Name | 3-chloro-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-fluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C20H19ClFN3O3S/c21-17-11-14(9-10-18(17)22)29(27,28)23-12-19-15-7-3-4-8-16(15)20(26)25(24-19)13-5-1-2-6-13/h3-4,7-11,13,23H,1-2,5-6,12H2 |

| Standard InChI Key | XMPAGZDXMYRDSQ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Introduction

Key Chemical Features:

| Property | Details |

|---|---|

| Molecular Formula | CHClFNOS |

| Functional Groups | Sulfonamide (-SONH), halogens (Cl, F), phthalazinone |

| Molecular Weight | Approximately 409.86 g/mol |

| Potential Applications | Medicinal chemistry, particularly in anticancer or anti-inflammatory drugs |

Synthesis

The synthesis of this compound likely involves multistep organic transformations, combining:

-

Preparation of Phthalazinone Derivative: Cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

-

Formation of the Sulfonamide Group: Reaction between sulfonyl chlorides and amines.

-

Introduction of Substituents: Halogenation reactions to incorporate chlorine and fluorine atoms.

General Synthetic Route:

-

Start with commercially available cyclopentanone and hydrazine hydrate to form the phthalazinone scaffold.

-

React the phthalazinone derivative with a benzene sulfonyl chloride containing halogen substituents.

-

Use methylation to bridge the two main moieties.

Biological Significance

Compounds with similar structures often exhibit notable biological activities due to their ability to interact with enzymes or receptors. Below are potential areas of interest:

Anticancer Activity

-

Sulfonamides are known for their ability to inhibit carbonic anhydrase enzymes, which are overexpressed in certain tumors.

-

The phthalazinone moiety may enhance binding affinity to DNA-interacting enzymes or kinases.

Anti-inflammatory Potential

-

Structural analogs have been studied as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation pathways.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are typically employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies hydrogen and carbon environments in the molecule. |

| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |

| IR Spectroscopy | Detects functional groups (e.g., -SO, -NH). |

| X-ray Crystallography | Determines three-dimensional molecular structure. |

Research Applications

This compound could be explored further for:

-

Drug Development: Optimization as a lead compound for anticancer or anti-inflammatory drugs.

-

Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance biological activity.

-

Molecular Docking Studies: Predicting binding interactions with target proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume